2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
This compound features a benzimidazole core substituted at position 1 with a (4-methylphenyl)methyl (p-tolylmethyl) group and at position 2 with a (2-methoxyphenoxy)methyl moiety. The p-tolylmethyl group enhances lipophilicity, while the 2-methoxyphenoxy substituent introduces steric bulk and electron-donating properties. Such substitutions are common in bioactive molecules, particularly in antiviral and antiparasitic agents, where substituent positioning and electronic effects critically influence efficacy .
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-11-13-18(14-12-17)15-25-20-8-4-3-7-19(20)24-23(25)16-27-22-10-6-5-9-21(22)26-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTZKFZJMSLJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde to form 2-(2-methoxyphenoxy)methanol. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analysis of Key Substituents
- Position 1 : The (4-methylphenyl)methyl group provides moderate hydrophobicity, favoring membrane permeability.
Comparison with Structural Analogs
Positional Isomers and Substituted Benzyl Derivatives
Electronic Effects: Methoxy vs. Chloro Substituents
- 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole (): Replacing methoxy with chloro introduces an electron-withdrawing effect, which may enhance electrophilic interactions but reduce solubility. This substitution is common in antifungal agents .
Sulfur-Containing Analogs
- 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole (): The sulfanyl bridge increases hydrogen-bonding capacity and metabolic susceptibility compared to the target compound’s ether linkage. Such derivatives are explored for antiparasitic activity .
- Sulfonyl-Substituted Benzimidazoles (): Sulfonyl groups (e.g., in esomeprazole analogs) enhance acidity and proton-pump inhibition, a feature leveraged in antiulcer drugs. The target compound’s neutral phenoxymethyl group lacks this ionizable property .
Biological Activity
2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole, also referred to as a benzimidazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.
The compound's chemical characteristics are essential for understanding its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.44 g/mol |
| LogP | 5.1326 |
| Polar Surface Area | 26.0879 |
| Hydrogen Bond Acceptors | 3 |
| InChI Key | QSTZKFZJMSLJHQ-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been shown to downregulate key signaling pathways involved in tumor growth, such as the MAPK/ERK pathway .
Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial activity. A comparative study found that certain benzimidazole compounds possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory properties. Research has indicated that similar structures can modulate inflammatory cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives:
- Study on Anticancer Activity : A specific derivative demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Screening : Another study evaluated a series of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, suggesting strong antibacterial potential .
- Inflammation Modulation : A recent investigation into the anti-inflammatory effects revealed that the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%, showcasing its potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
